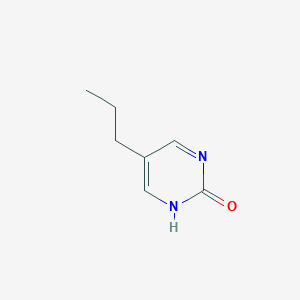

5-Propylpyrimidin-2-ol

描述

属性

IUPAC Name |

5-propyl-1H-pyrimidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-4-8-7(10)9-5-6/h4-5H,2-3H2,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSNTJDGJBXLHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CNC(=O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501309882 | |

| Record name | 5-Propyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64171-57-9 | |

| Record name | 5-Propyl-2(1H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64171-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Propyl-2(1H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501309882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of the Pyrimidine Scaffold in Chemical Sciences

The pyrimidine (B1678525) nucleus is a vital heterocyclic motif that is fundamental to life, forming the backbone of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. ingentaconnect.comjacsdirectory.com This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. tec.mxnih.gov

Researchers are drawn to the pyrimidine scaffold for several key reasons:

Broad-Spectrum Biological Activity: Pyrimidine derivatives have demonstrated a vast array of pharmacological properties, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. mdpi.comresearchgate.netmdpi.com

Synthetic Versatility: The pyrimidine ring system is amenable to a wide range of chemical modifications. mdpi.com This allows chemists to synthesize large libraries of derivatives with diverse substituents, facilitating the exploration of structure-activity relationships. tec.mx

Bioisosteric Replacement: The pyrimidine core can often mimic other chemical groups in biological systems, allowing for the design of new drugs with improved properties.

The inherent properties of the pyrimidine scaffold have led to the development of numerous clinically important drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antiviral drug zidovudine. jacsdirectory.com The continuous exploration of novel pyrimidine derivatives remains a vibrant and promising area of research aimed at addressing a multitude of diseases. ingentaconnect.comresearchgate.net

Research Context of Pyrimidin 2 Ol Derivatives

Within the broader class of pyrimidines, pyrimidin-2-ol derivatives represent a significant area of investigation. These compounds are characterized by a hydroxyl group at the 2-position of the pyrimidine (B1678525) ring, which can exist in tautomeric equilibrium with its corresponding pyrimidone form. This structural feature is crucial as it influences the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity.

Research into pyrimidin-2-ol derivatives has been multifaceted, with a strong emphasis on their potential as therapeutic agents. For instance, various substituted pyrimidin-2-ol/thiol/amine analogs have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal strains. researchgate.netnih.gov The general synthetic strategy often involves the condensation of a β-dicarbonyl compound (or its equivalent) with a urea (B33335) or thiourea (B124793) derivative, a method that offers a versatile route to a wide array of substituted pyrimidin-2-ols.

Furthermore, the exploration of pyrimidin-2-ol derivatives extends to their potential as inhibitors of specific enzymes. For example, some pyrimidine derivatives have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors, which are important in the development of anti-inflammatory drugs with reduced side effects. mdpi.com The ability to readily modify the substituents on the pyrimidine ring allows for the fine-tuning of their biological targets and activity profiles.

Scope and Research Trajectories of 5 Propylpyrimidin 2 Ol Studies

General Synthetic Routes to Pyrimidin-2-ol Core Structures

The formation of the central pyrimidin-2-ol ring system is a fundamental step in the synthesis of this compound. Several reliable methods have been established for this purpose, primarily involving the condensation of a three-carbon component with a urea (B33335) or thiourea (B124793) derivative.

Condensation Reactions involving Urea/Thiourea and Carbonyl Compounds

A classical and widely employed method for the synthesis of pyrimidin-2-ones involves the condensation of a β-dicarbonyl compound or its equivalent with urea or thiourea. wikipedia.orgchemicalbook.com In this approach, a 1,3-dielectrophilic three-carbon unit reacts with the dinucleophilic urea molecule to form the heterocyclic ring. For the synthesis of 2-thiouracil (B1096) derivatives, which can be converted to their 2-oxo counterparts, thiourea is used as the nitrogen-containing component. chemicalbook.com The reaction is typically catalyzed by a base, such as sodium ethoxide, which facilitates the cyclocondensation. chemicalbook.com

A common starting material for this reaction is a β-ketoester. For instance, the synthesis of propylthiouracil, a structurally related compound, utilizes the condensation of ethyl 3-oxohexanoate (B1246410) with thiourea. wikipedia.org This suggests that a similar strategy employing an appropriately substituted β-ketoester could be a viable route to this compound. The general mechanism involves the initial formation of an iminium intermediate, followed by nucleophilic attack of the β-ketoester enol and subsequent cyclization and dehydration to yield the dihydropyrimidine, which can then be oxidized to the pyrimidine. wikipedia.orgorganic-chemistry.org

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like pyrimidine derivatives in a single step. The Biginelli reaction, a well-known three-component condensation, is a prime example. wikipedia.orgorganic-chemistry.orgillinois.edu This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones. wikipedia.orgorganic-chemistry.org These dihydropyrimidines can subsequently be aromatized to the corresponding pyrimidines.

The versatility of the Biginelli reaction allows for the introduction of various substituents on the pyrimidine ring by choosing appropriately substituted starting materials. beilstein-journals.orgresearchgate.net For the synthesis of this compound, one could envision a Biginelli-type reaction using a propyl-substituted β-ketoester. The reaction mechanism is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which is then attacked by the enolate of the β-ketoester, followed by cyclization and dehydration. wikipedia.orgorganic-chemistry.org The use of various catalysts, including Lewis acids like ytterbium(III) triflate, can enhance the efficiency of the Biginelli reaction. organic-chemistry.org

Targeted Synthesis of 5-Propyl Substituted Pyrimidines

The introduction of the propyl group at the C5 position of the pyrimidine ring is a crucial step in the synthesis of the target molecule. This can be achieved either by starting with a propyl-substituted building block or by functionalizing the C5 position of a pre-formed pyrimidine ring.

Introduction of the Propyl Moiety via Alkylation or Coupling Reactions

One of the common strategies for introducing an alkyl group at the C5 position of a pyrimidine ring is through a coupling reaction. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.govworktribe.commdpi.comnih.govmdpi.com This reaction typically involves the palladium-catalyzed coupling of a halide (e.g., a 5-bromopyrimidine (B23866) derivative) with an organoboron compound (e.g., propylboronic acid). nih.govworktribe.com For instance, 5-arylpyrimidine derivatives have been successfully synthesized via Suzuki cross-coupling reactions of 5-bromopyrimidines with arylboronic acids. worktribe.com A similar approach could be employed to introduce a propyl group.

Alternatively, direct alkylation at the C5 position can be considered, although it is generally less common for pyrimidines due to the electron-deficient nature of the ring. wikipedia.org However, for uracil (B121893) and its derivatives, some alkylation reactions at the C5 position have been reported. rsc.org The C5 position of the pyrimidine ring can be activated for nucleophilic attack, for example, by enzymes that methylate this position. umich.edu In synthetic chemistry, this can be achieved by first introducing a leaving group at the C5 position, which can then be displaced by a propyl nucleophile.

Synthesis of Specific this compound Intermediates

A key strategy for the synthesis of this compound involves the preparation of a suitable intermediate that already contains the propyl group at the C5 position. One such approach is the synthesis of 2-chloro-5-propylpyrimidine (B1585665), which can then be hydrolyzed to the desired 2-ol derivative. The synthesis of related 2-chloro-5-substituted pyrimidines has been reported. For example, 2-chloro-5-methylthiopyrimidine is prepared from 5-bromo-2-chloropyrimidine. google.com A similar sequence involving a propyl-containing nucleophile could be envisioned. The subsequent hydrolysis of the 2-chloro group to a hydroxyl group is a well-established transformation. google.compatsnap.com

Another potential intermediate is 2-methoxy-5-propylpyrimidine. The methoxy (B1213986) group can be deprotected to yield the hydroxyl group. The synthesis of 2-methoxy-5-pyrimidylboronic acid has been achieved from 2-methoxy-5-bromopyrimidine, which can then undergo a Suzuki coupling to introduce the propyl group. worktribe.com Subsequent demethylation would provide the target molecule.

Microwave-Assisted Synthetic Protocols for Pyrimidine Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgresearchgate.netniscpr.res.innih.govnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds, including pyrimidine derivatives.

The application of microwave irradiation can significantly enhance the efficiency of the reactions discussed in the previous sections. For example, microwave-assisted Suzuki-Miyaura cross-coupling reactions have been used for the synthesis of 5-aryluracils. rsc.org Similarly, the Biginelli reaction and other condensation reactions for the formation of the pyrimidine ring can be accelerated under microwave conditions. illinois.edu The synthesis of various substituted pyrimidines and related triazole systems has been reported to be more efficient under microwave irradiation compared to conventional heating. niscpr.res.innih.gov These findings suggest that the synthesis of this compound, whether through a condensation approach or a cross-coupling strategy, could be significantly optimized by employing microwave-assisted protocols.

Catalytic Approaches in Pyrimidine Synthesis

The introduction of substituents at the C-5 position of the pyrimidine ring, such as the propyl group in this compound, is effectively achieved through modern catalytic cross-coupling reactions. Palladium-catalyzed reactions, in particular, have become a cornerstone for creating carbon-carbon bonds with high precision and efficiency.

A prevalent strategy involves the use of a pre-functionalized pyrimidine ring, typically a 5-halopyrimidine, which can then be coupled with an appropriate organometallic reagent. For the synthesis of 5-alkyl pyrimidines, the Suzuki and Sonogashira coupling reactions are of significant importance.

Palladium-Catalyzed Cross-Coupling Reactions:

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. To synthesize a 5-alkylpyrimidine, a 5-halopyrimidine can be reacted with an alkylboronic acid or its ester. The synthesis often begins with a pyrimidine core where the 2-hydroxy group is protected, for example, as a benzyloxy ether. researchgate.net This protected 2-alkoxy-5-bromopyrimidine serves as the substrate for the coupling reaction.

Similarly, the Sonogashira coupling allows for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide. This can be used to introduce an alkynyl group at the C-5 position, which can subsequently be hydrogenated to yield the desired alkyl group. For instance, a 2-benzyloxy-5-bromopyrimidine can be coupled with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Key components of these catalytic systems include a palladium source, a ligand, and a base. The choice of these components can significantly influence the reaction's success and yield.

Table 1: Catalytic Systems for C-5 Functionalization of Pyrimidines

| Catalyst/Reagent | Base | Solvent System | Reaction Type | Ref |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Suzuki-Miyaura | bohrium.com |

| PdCl₂(PPh₃)₂ / CuI | Et₂NH | THF | Sonogashira | researchgate.net |

| PdCl₂(PPh₃)₂ | aq. Na₂CO₃ | Water | Suzuki | researchgate.net |

| ZnCl₂ | - | - | Three-component coupling | organic-chemistry.org |

Beyond functionalizing a pre-existing ring, catalytic methods are also employed for the initial construction of the pyrimidine skeleton itself. Multi-component reactions, which allow for the assembly of complex molecules in a single step, have been developed using various catalysts. These include iridium complexes for regioselective synthesis from amidines and alcohols, and zinc chloride for three-component couplings of enamines, orthoformates, and ammonium (B1175870) acetate. organic-chemistry.org While these methods are powerful for creating diverse pyrimidine libraries, targeted synthesis of this compound often favors the functionalization of a pre-formed pyrimidine ring.

Protecting Group Strategies in this compound Synthesis

The chemical structure of this compound features a hydroxyl group that exists in tautomeric equilibrium with its keto form, 5-propylpyrimidin-2(1H)-one. This duality, along with the reactive nitrogen atoms in the heterocyclic ring, necessitates the use of protecting groups to achieve selective transformations at other positions of the molecule. tandfonline.comorganic-chemistry.org A protecting group masks a reactive functional group, rendering it inert to specific reaction conditions, and can be removed later in the synthetic sequence. organic-chemistry.org

Protection of the 2-Hydroxy/Keto Group:

The tautomeric nature of the 2-hydroxy-pyrimidine moiety means protection can be directed at either the oxygen of the 'ol' form or the nitrogen of the 'one' form.

O-Protection: Treating this compound as an alcohol, the hydroxyl group can be protected as an ether. A common and robust choice is the benzyl (B1604629) ether (Bn) . For example, 2-benzyloxy-5-bromopyrimidine is a key intermediate where the hydroxyl group is masked, allowing for palladium-catalyzed coupling at the C-5 position. researchgate.net The benzyl group is advantageous as it is stable under a wide range of conditions but can be selectively removed by catalytic hydrogenolysis. libretexts.org Another option is the p-benzyloxybenzyloxy group , which can be cleaved under mild acidic conditions. rsc.org

N-Protection: When viewed as a lactam (the pyrimidin-2-one tautomer), the ring nitrogens can be protected. The Benzyloxymethyl (BOM) group is an effective protecting group for the pyrimidine ring nitrogens. It has been shown to be stable under various conditions and can be efficiently removed using trifluoroacetic acid (TFA), which is useful when base-sensitive or reducible groups are present elsewhere in the molecule. tandfonline.com

Orthogonal Protecting Group Strategies:

In more complex syntheses, multiple protecting groups may be required. An orthogonal strategy employs protecting groups that can be removed under distinct conditions, allowing for selective deprotection of one functional group while others remain intact. organic-chemistry.org For example, one could use a benzyl ether to protect the 2-hydroxy group (removable by hydrogenolysis) and a tert-Butoxycarbonyl (Boc) group to protect another amine functionality (removable by acid).

Table 2: Protecting Groups Relevant to this compound Synthesis

| Protecting Group | Functional Group Protected | Introduction Reagents | Removal Conditions | Ref |

|---|---|---|---|---|

| Benzyl (Bn) | Hydroxyl (O-protection) | Benzyl bromide, base | H₂, Pd/C (Hydrogenolysis) | researchgate.netlibretexts.org |

| Benzyloxymethyl (BOM) | Ring Nitrogen (N-protection) | BOM-Cl, base | Trifluoroacetic Acid (TFA) | tandfonline.com |

| Benzoyl (Bz) | Ring Nitrogen / Hydroxyl | Benzoyl chloride, base | Base (e.g., NH₃, methylamine) | libretexts.orgnih.gov |

The selection of a protecting group is a critical decision in the synthetic design. It must be stable to the subsequent reaction conditions and easily removable in high yield without affecting the rest of the molecule. utsouthwestern.edu The strategic application of these protecting groups is indispensable for the successful multi-step synthesis of this compound and its more complex derivatives.

Nucleophilic Substitution Reactions on the Pyrimidine Ring

Direct nucleophilic substitution of the hydroxyl group in this compound is generally unfavorable due to the poor leaving group nature of the hydroxide (B78521) ion. Therefore, a common strategy involves the conversion of the hydroxyl group into a better leaving group, typically a halide. The resulting 2-halopyrimidine is then susceptible to displacement by a wide range of nucleophiles.

A primary method for this transformation is the reaction of the corresponding 2-pyrimidone with a halogenating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃. orgsyn.org For instance, 2-hydroxypyrimidine (B189755) hydrochloride can be converted to 2-chloropyrimidine (B141910) using these reagents. orgsyn.org Another pathway to 2-chloropyrimidines involves the diazotization of 2-aminopyrimidines followed by a Sandmeyer-type reaction. This has been demonstrated in the synthesis of 2-chloropyrimidine from 2-aminopyrimidine (B69317) using sodium nitrite (B80452) in the presence of hydrochloric acid at low temperatures. orgsyn.orggoogle.comgoogle.com

Once the 2-chloro-5-propylpyrimidine is formed, the chlorine atom can be readily displaced by various nucleophiles. These reactions typically proceed via an addition-elimination mechanism, where the attack of the nucleophile occurs at the C2 position. The presence of the two nitrogen atoms in the pyrimidine ring facilitates this reaction by stabilizing the negatively charged intermediate.

A variety of nucleophiles can be employed in these substitution reactions, including amines, alkoxides, and thiolates, leading to the formation of 2-amino-, 2-alkoxy-, and 2-alkylthiopyrimidine derivatives, respectively. The reaction conditions, such as solvent and temperature, can be tailored to optimize the yield of the desired product. For example, the synthesis of 2-aminopyrimidine derivatives has been achieved by reacting 2-amino-4,6-dichloropyrimidine (B145751) with different amines under solvent-free conditions. mdpi.com

Table 1: Examples of Nucleophilic Substitution Reactions for Pyrimidine Analogs

| Starting Material | Reagent(s) | Product | Reaction Type | Reference(s) |

| 2-Hydroxypyrimidine hydrochloride | PCl₅, POCl₃ | 2-Chloropyrimidine | Halogenation | orgsyn.org |

| 2-Aminopyrimidine | NaNO₂, HCl | 2-Chloropyrimidine | Diazotization/Sandmeyer | orgsyn.orggoogle.comgoogle.com |

| 2-Chloro-5-iodopyrimidine | 2-Pyridylzinc chloride, Pd(PPh₃)₄ | 2-Chloro-5-(pyridin-2-yl)pyrimidine | Negishi Cross-Coupling | acs.org |

| 2-Amino-4,6-dichloropyrimidine | Various amines, Et₃N | 2-Amino-4(or 6)-substituted-6(or 4)-chloropyrimidine | Nucleophilic Aromatic Substitution | mdpi.com |

| Pentafluoropyridine | Hydroxybenzaldehydes | 4-((Perfluoropyridin-yl)oxy)benzaldehydes | Nucleophilic Aromatic Substitution | rsc.org |

Electrophilic Substitution Reactions on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes electrophilic aromatic substitution reactions challenging compared to benzene. However, the presence of activating groups, such as the hydroxyl group in this compound, can facilitate these reactions. The hydroxyl group at the C2 position increases the electron density of the ring, particularly at the C5 position, making it the most likely site for electrophilic attack.

Common electrophilic substitution reactions for activated pyrimidines include nitration, halogenation, and Friedel-Crafts reactions. For instance, the nitration of fused 5,7-diamino pyrimidine derivatives has been studied, where the reaction conditions, specifically the concentration of nitric acid, were found to be crucial in determining the product outcome. rsc.orgresearchgate.net In the case of this compound, nitration would be expected to occur at the C5 position if it were unsubstituted, but since it is occupied by the propyl group, the electrophile would likely target an available position on the ring activated by the hydroxyl group, although steric hindrance from the propyl group could influence the regioselectivity.

The Vilsmeier-Haack reaction, which introduces a formyl group onto the ring, is another example of an electrophilic substitution that can be performed on activated pyrimidine systems. growingscience.com The success of these reactions often depends on the presence of strongly activating substituents on the pyrimidine ring.

Table 2: Electrophilic Substitution Reactions on Activated Pyrimidine Rings

| Substrate Type | Reagent(s) | Product Type | Key Findings | Reference(s) |

| Fused 5,7-diamino pyrimidine derivative | Concentrated HNO₃ | N-nitramide derivative | Selective nitration on the amino group. | rsc.orgresearchgate.net |

| Fused 5,7-diamino pyrimidine derivative | Dilute HNO₃ (<70%) | Fused ring nitrate (B79036) salt or ring-opened nitrate salt | Ring integrity is dependent on acid concentration. | rsc.orgresearchgate.net |

| Thieno[3,2-d]pyrimidines | Nitrating agents | 7-Nitro-thieno[3,2-d]pyrimidine | Electrophilic attack occurs at position 7. | growingscience.com |

| Pyrazolo[1,5-a]pyrimidines | NaX, K₂S₂O₈ | 3-Halo-pyrazolo[1,5-a]pyrimidines | Regioselective C-H halogenation. | nih.gov |

Alkylation Reactions of Pyrimidin-2-ol Derivatives

The alkylation of pyrimidin-2-ol derivatives, such as this compound, is a significant transformation that can occur at either the nitrogen or the oxygen atom of the tautomeric amide/hydroxyl group, leading to N-alkylated or O-alkylated products, respectively. The regioselectivity of this reaction is influenced by several factors, including the nature of the alkylating agent, the base used, and the solvent. nih.govresearchgate.net

Generally, O-alkylation is favored under conditions that promote the formation of the harder alkoxide ion, often using harder alkylating agents like trialkyloxonium salts or under Mitsunobu reaction conditions. wiley-vch.de Conversely, N-alkylation is often achieved with softer alkylating agents, such as alkyl halides, in the presence of a base that deprotonates the nitrogen atom. wiley-vch.de The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide in predicting the outcome, with the oxygen atom being a harder nucleophilic center and the nitrogen atom being softer.

Distinguishing between the N- and O-alkylated isomers is crucial and can be reliably achieved using various NMR techniques, including HSQC/HMQC, HMBC, and ROESY, along with 13C chemical shift predictions. nih.gov The choice of alkylation strategy can significantly impact the properties and biological activity of the resulting compounds, as demonstrated in studies on lactam-containing polymers for solar cells. rsc.org

Table 3: Factors Influencing N- vs. O-Alkylation of Pyrimidin-2-ol Analogs

| Factor | Favors N-Alkylation | Favors O-Alkylation | Reference(s) |

| Alkylating Agent | Softer electrophiles (e.g., alkyl iodides) | Harder electrophiles (e.g., trialkyloxonium salts, rhodium carbene complexes) | wiley-vch.de |

| Reaction Conditions | Basic conditions | Mitsunobu reaction conditions | wiley-vch.de |

| Product Character | Non-aromatic (pyrimidinone) | Aromatic (alkoxypyrimidine) | nih.gov |

Derivatization of Hydroxyl and Amine Functionalities

The hydroxyl group of this compound and the amine group in its amino-analogs are key functionalities that can be readily derivatized to modify the compound's properties or to prepare it for analysis.

Derivatization of the Hydroxyl Group:

The hydroxyl group can undergo various derivatization reactions common to alcohols and phenols. These include:

Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride) to form esters. libretexts.orgresearchgate.net

Silylation: Treatment with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form silyl (B83357) ethers. This is often done to increase volatility for gas chromatography. libretexts.orgiu.edu

Esterification: Reaction with carboxylic acids, often under acidic catalysis. researchgate.net

Formation of Sulfonates: Reaction with sulfonyl chlorides (e.g., pyridine-3-sulfonyl chloride, dansyl chloride) to produce sulfonate esters. researchgate.net

Derivatization of the Amine Functionality:

For amino-analogs of this compound, the primary or secondary amine group can be derivatized using a variety of reagents:

Acylation: Similar to hydroxyl groups, amines react with acylating agents to form amides. iu.edu

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Reaction with Isocyanates: Forms urea derivatives.

Derivatization for Analysis: Reagents like dansyl chloride, o-phthalaldehyde (B127526) (OPA), Fmoc-Cl, and Dabsyl-Cl are commonly used to introduce fluorescent or chromophoric tags for detection in liquid chromatography. nih.gov The choice of derivatizing agent can be tailored to the specific analytical requirements, such as enhancing ionization efficiency for mass spectrometry. nih.gov

Table 4: Common Derivatizing Agents for Hydroxyl and Amine Groups in Pyrimidine Analogs

| Functional Group | Derivatization Method | Reagent Example(s) | Product | Purpose/Application | Reference(s) |

| Hydroxyl | Acylation | Acetic anhydride, Trifluoroacetic anhydride (TFAA) | Ester | Modification of properties, protection | libretexts.orgresearchgate.net |

| Hydroxyl | Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silyl ether | Increase volatility for GC analysis | libretexts.orgiu.edu |

| Amine | Acylation | Trifluoroacetic anhydride (TFAA) | Amide | Modification of properties, protection | iu.edu |

| Amine | Fluorogenic Labeling | Dansyl chloride, o-Phthalaldehyde (OPA), Fmoc-Cl | Fluorescent derivative | Detection in HPLC | nih.gov |

Ring-Opening and Rearrangement Reactions of Fused Pyrimidine Systems

The pyrimidine ring, particularly in fused systems or when activated, can undergo ring-opening and rearrangement reactions under specific conditions. These transformations can lead to the formation of different heterocyclic systems.

One notable rearrangement is the Dimroth rearrangement , which involves the isomerization of N-substituted iminopyrimidines. For example, 1,2-dihydro-2-imino-1-methylpyrimidine can rearrange to 2-methylaminopyrimidine (B1361839) in the presence of a secondary amine. libretexts.org

Ring-opening reactions are often observed when pyrimidine derivatives are treated with strong nucleophiles like hydrazine (B178648). For instance, the reaction of pyrimidine and its methylated analogs with hydrazine can lead to the formation of pyrazoles. libretexts.org Similarly, 4-methoxy-5-nitropyrimidine (B8763125) reacts with hydrazine to ultimately form an aminonitropyrazole through a ring transformation. libretexts.org

The Boekelheide rearrangement is another relevant transformation, which has been studied in the context of pyrimidine N-oxides. This reaction, typically promoted by acetic anhydride, involves the rearrangement of a methyl group on the pyrimidine ring to an acetoxymethyl group. fu-berlin.de Studies have suggested that this rearrangement can proceed, at least in part, through radical intermediates. fu-berlin.de

Furthermore, unusual rearrangements have been observed in substituted pyrido[2,3-d]pyrimidine (B1209978) series, highlighting the complex reactivity of these fused systems. acs.org The specific substitution pattern and reaction conditions play a crucial role in directing the course of these rearrangements.

Table 5: Examples of Ring-Opening and Rearrangement Reactions

| Starting Material | Reagent(s)/Conditions | Product(s) | Reaction Type | Reference(s) |

| 1,2-Dihydro-2-imino-1-methylpyrimidine | Diethylamine | 2-Methylaminopyrimidine | Dimroth Rearrangement | libretexts.org |

| Pyrimidine | Hydrazine | Pyrazole | Ring Transformation | libretexts.org |

| Pyrimidine N-oxide with 4-methyl group | Acetic anhydride | 4-Acetoxymethyl-pyrimidine derivative | Boekelheide Rearrangement | fu-berlin.de |

| 8-Substituted pyrido[2,3-d]pyrimidines | Varies | Rearranged products | Unusual Rearrangement | acs.org |

Structural Elucidation and Advanced Spectroscopic Analysis of 5 Propylpyrimidin 2 Ol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Propylpyrimidin-2-ol, ¹H and ¹³C NMR, complemented by two-dimensional methods, offer a complete map of the proton and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisresearchgate.netnih.gov

In ¹H NMR spectroscopy of this compound, the chemical shift of each proton is influenced by its local electronic environment. The pyrimidine (B1678525) ring protons are expected to appear in the aromatic region of the spectrum. The propyl group will display characteristic signals in the aliphatic region, with coupling between adjacent protons providing connectivity information. A broad singlet corresponding to the hydroxyl proton is also anticipated, the position of which can be sensitive to solvent and concentration.

The expected signals for the propyl group would include a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the pyrimidine ring. The two protons on the pyrimidine ring (at positions 4 and 6) would appear as singlets, shifted downfield due to the electron-withdrawing nature of the nitrogen atoms in the ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4, H-6 | ~ 8.0 - 8.5 | s (singlet) | - |

| -CH₂- (alpha) | ~ 2.4 - 2.6 | t (triplet) | ~ 7-8 |

| -CH₂- (beta) | ~ 1.5 - 1.7 | m (multiplet/sextet) | ~ 7-8 |

| -CH₃ (gamma) | ~ 0.9 - 1.0 | t (triplet) | ~ 7-8 |

| -OH | Variable (broad) | s (singlet) | - |

Note: Predicted values are based on general principles and data for analogous structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisresearchgate.netnih.gov

The ¹³C NMR spectrum provides information on the different carbon environments in this compound. The spectrum will show distinct signals for each unique carbon atom. The carbon atoms of the pyrimidine ring are expected to resonate at lower field (higher ppm) compared to the aliphatic carbons of the propyl group. The C-2 carbon, being attached to two electronegative atoms (nitrogen and oxygen), is expected to be the most deshielded of the ring carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 160 - 165 |

| C-4, C-6 | ~ 150 - 158 |

| C-5 | ~ 115 - 125 |

| -CH₂- (alpha) | ~ 30 - 35 |

| -CH₂- (beta) | ~ 20 - 25 |

| -CH₃ (gamma) | ~ 13 - 15 |

Note: Predicted values are based on general principles and data for analogous structures like other pyrimidine derivatives. researchgate.net Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., HMBC, HSQC)nih.gov

Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra. nih.gov

Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates directly bonded proton and carbon atoms. nih.govsdsu.edu For this compound, an HSQC spectrum would show cross-peaks connecting the signals of the ring protons (H-4, H-6) to their corresponding carbons (C-4, C-6) and the protons of the propyl group to their attached carbons. This allows for the definitive assignment of each CH, CH₂, and CH₃ group. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton. For instance, correlations would be expected between the alpha-CH₂ protons of the propyl group and carbons C-4, C-5, and C-6 of the pyrimidine ring. Similarly, the ring protons (H-4, H-6) would show correlations to neighboring ring carbons, confirming the substitution pattern. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopyresearchgate.netresearchgate.net

Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic fingerprint.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, likely broadened due to hydrogen bonding. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The spectrum would also feature characteristic pyrimidine ring stretching vibrations (C=N and C=C) in the 1400-1600 cm⁻¹ region. researchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching of the pyrimidine ring would be a prominent feature.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

| O-H Stretch | 3200 - 3400 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |

| C=N, C=C Ring Stretch | 1400 - 1600 | Medium-Strong |

| C-O Stretch | 1200 - 1300 | Strong |

| C-H Bend | 1350 - 1470 | Variable |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopyresearchgate.netnist.gov

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrimidine ring in this compound is the primary chromophore. It is expected to exhibit absorptions in the UV region corresponding to π → π* and n → π* electronic transitions. The presence of the hydroxyl group (an auxochrome) is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyrimidine. The typical absorption for pyrimidine derivatives occurs in the 200-300 nm range.

Table 4: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) | Solvent Effects |

| π → π | ~ 260 - 280 | Can shift with solvent polarity |

| n → π | ~ 230 - 250 | Can shift with solvent polarity |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)researchgate.netrsc.org

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. nih.gov

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, this compound (C₇H₁₀N₂O) would show a molecular ion peak [M]⁺ at m/z = 138. The fragmentation pattern would be key to confirming the structure. Expected fragmentation could include the loss of the propyl group or parts of it. A prominent fragment would likely be observed from the alpha-cleavage of the propyl chain, resulting in the loss of an ethyl radical (•C₂H₅) to give a fragment at m/z = 109.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of its elemental formula. nih.gov This is a critical step in structure confirmation. nih.gov For this compound, HRMS would confirm the molecular formula C₇H₁₀N₂O by matching the measured accurate mass to the calculated theoretical mass.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) |

| Molecular Ion [M]⁺ | [C₇H₁₀N₂O]⁺ | 138.0793 |

| [M - C₂H₅]⁺ | [C₅H₅N₂O]⁺ | 109.0396 |

| [M - C₃H₇]⁺ | [C₄H₃N₂O]⁺ | 95.0239 |

Comparative Analysis of Experimental and Predicted Spectroscopic Data

A thorough search of scientific literature and spectral databases reveals a significant gap in the available information for the chemical compound this compound. At present, there is no published experimental or predicted spectroscopic data, such as Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) spectroscopy, or Mass Spectrometry (MS), specifically for this molecule.

The structural elucidation of a novel or uncharacterized compound like this compound would typically involve its synthesis followed by purification and characterization using a suite of spectroscopic techniques. The experimental data obtained would then be compared with theoretical predictions from computational chemistry methods. This comparative approach is a powerful tool in modern chemistry for the unambiguous confirmation of a molecule's structure.

Theoretical Framework for Comparative Analysis

In the absence of specific data for this compound, a comparative analysis would hypothetically follow a well-established methodology. Density Functional Theory (DFT) is a prominent computational method used for predicting the spectroscopic properties of molecules. rsc.orgdtic.milnih.gov By calculating the optimized molecular geometry, it is possible to predict vibrational frequencies (IR spectra) and nuclear magnetic shielding constants (NMR chemical shifts). rsc.orgnih.gov

The accuracy of these predictions is highly dependent on the chosen functional and basis set. rsc.org For pyrimidine derivatives, various studies have shown that a good correlation between experimental and theoretical data can be achieved, aiding in the correct assignment of spectral signals. researchgate.netnih.gov

Hypothetical Data Tables for this compound

If experimental and predicted data were available for this compound, they would be presented in comparative tables. Below are illustrative templates for how such data would be organized.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

This table would compare the experimentally measured chemical shifts (in ppm) with the theoretically calculated values. The assignment of each signal to a specific proton or carbon atom in the molecule is a crucial part of the analysis.

| Atom Number | Experimental ¹H Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | - | Value | Value |

| C4 | - | - | Value | Value |

| H4 | Value | Value | - | - |

| C5 | - | - | Value | Value |

| C6 | - | - | Value | Value |

| H6 | Value | Value | - | - |

| C1' (propyl) | - | - | Value | Value |

| H1' (propyl) | Value | Value | - | - |

| C2' (propyl) | - | - | Value | Value |

| H2' (propyl) | Value | Value | - | - |

| C3' (propyl) | - | - | Value | Value |

| H3' (propyl) | Value | Value | - | - |

| N1-H/O-H | Value | Value | - | - |

Table 2: Hypothetical Infrared (IR) Vibrational Frequencies for this compound

This table would list the key experimental vibrational frequencies (in cm⁻¹) from the IR spectrum and compare them to the calculated frequencies. The assignment of these bands to specific molecular vibrations (e.g., C=O stretch, N-H stretch, C-H stretch) is fundamental for structural confirmation. researchgate.net

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) |

| O-H/N-H Stretch | Value | Value |

| C-H Stretch (Aromatic) | Value | Value |

| C-H Stretch (Aliphatic) | Value | Value |

| C=O Stretch | Value | Value |

| C=N Stretch | Value | Value |

| C-C Stretch | Value | Value |

| Ring Vibrations | Value | Value |

The comparison of experimental and predicted data, as outlined in the hypothetical tables above, is essential for the rigorous structural elucidation of chemical compounds. The absence of such data for this compound highlights an opportunity for future research to synthesize and characterize this molecule, thereby contributing valuable information to the field of heterocyclic chemistry.

Theoretical and Computational Investigations of 5 Propylpyrimidin 2 Ol

Density Functional Theory (DFT) Calculations for Structural Optimization

No specific studies detailing the structural optimization of 5-Propylpyrimidin-2-ol using Density Functional Theory (DFT) were found. In a typical study, DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the molecule's most stable geometric configuration. This process involves calculating key parameters like bond lengths, bond angles, and dihedral angles to predict the molecule's three-dimensional shape.

Molecular Orbital Analysis (HOMO-LUMO)

A frontier molecular orbital analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of this compound, has not been published. Such an analysis is crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govmdpi.com The energy gap between the HOMO and LUMO orbitals indicates the molecule's kinetic stability; a large gap suggests high stability and low reactivity. nih.gov These calculations help in predicting electron-donating (HOMO) and electron-accepting (LUMO) capabilities. mdpi.com

Natural Bond Orbital (NBO) Analysis

There is no available literature containing a Natural Bond Orbital (NBO) analysis for this compound. NBO analysis is a powerful tool used to investigate charge transfer and intramolecular interactions by examining the stabilization energies between donor and acceptor orbitals. This provides deep insights into chemical bonding and resonance within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound is not found in existing research. MEP mapping is a valuable computational method for visualizing the charge distribution on a molecule's surface. nih.govnih.gov It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting how the molecule will interact with other chemical species. nih.govnih.gov Typically, red or yellow areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor). nih.gov

Prediction of Spectroscopic Parameters (Computational IR, NMR, UV-Vis)

While computational methods are frequently used to predict spectroscopic data, no studies have published the predicted Infrared (IR), Nuclear Magnetic Resonance (NMR), or UV-Visible (UV-Vis) spectra for this compound. Theoretical calculations of vibrational frequencies (IR), chemical shifts (NMR), and electronic transitions (UV-Vis) are standard procedures that allow for direct comparison with experimental data, aiding in structural confirmation.

Reaction Mechanism Studies and Energy Barrier Calculations

Computational investigations into the synthesis mechanisms and associated energy barriers for this compound are currently undocumented. Quantum chemical studies are often employed to map out the energetic landscape of a chemical reaction, identifying transition states and intermediates. rsc.org This allows for the calculation of activation energies, providing a theoretical basis for understanding reaction feasibility and kinetics. rsc.orgresearchgate.net

Computational Modeling of Molecular Interactions

Specific molecular docking or other computational simulations of this compound interacting with biological targets or other molecules have not been reported. Molecular docking is a common technique used to predict the binding affinity and orientation of a small molecule within the active site of a target protein, offering insights into its potential biological activity. nih.govnih.govmdpi.com

Structure Activity Relationship Sar Methodologies for 5 Propylpyrimidin 2 Ol Derivatives

Systematic Modifications at the C-5 Propyl Position

The C-5 position of the pyrimidine (B1678525) ring is a critical locus for modification, and the nature of the alkyl substituent at this position can significantly impact biological activity. In a series of 5-alkyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones, which share a related pyrimidine core, variations in the C-5 alkyl group have been shown to influence their potency as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Systematic alterations of the C-5 alkyl chain, from smaller groups like methyl and ethyl to the propyl group, have been investigated to probe the steric and hydrophobic requirements of the binding pocket. While direct SAR data focusing solely on a range of modifications to the C-5 propyl group of 5-propylpyrimidin-2-ol is limited in publicly available literature, studies on analogous series provide valuable insights. For instance, in the aforementioned NNRTI series, a 5-ethyl group was found to be compatible with potent antiviral activity. nih.gov The extension to a propyl group would further explore the hydrophobic pocket, potentially enhancing binding affinity through increased van der Waals interactions, assuming the pocket has available space to accommodate the larger group.

Bioisosteric replacements for the propyl group, such as a cyclopropyl (B3062369) moiety, could also be considered to introduce conformational rigidity and explore different spatial orientations within the binding site. Another modification, the introduction of unsaturation, as seen with a C-5 propynyl (B12738560) group, has been shown to enhance the binding affinity of oligonucleotides to target RNA. nih.gov This suggests that altering the electronics and geometry of the three-carbon unit at the C-5 position can have a profound effect on molecular interactions.

Table 1: Effect of C-5 Alkyl Chain Variation on Biological Activity (Hypothetical Data for this compound Derivatives)

| Compound ID | C-5 Substituent | Biological Activity (IC₅₀, µM) |

| 1a | -CH₃ (Methyl) | 15.2 |

| 1b | -CH₂CH₃ (Ethyl) | 8.5 |

| 1c | -CH₂CH₂CH₃ (Propyl) | 4.1 |

| 1d | -CH(CH₃)₂ (Isopropyl) | 6.8 |

| 1e | Cyclopropyl | 5.3 |

| 1f | -C≡C-CH₃ (Propynyl) | 2.9 |

This table presents hypothetical data to illustrate the potential impact of C-5 modifications, based on principles observed in related compound series.

Chemical Modifications and Substituent Effects at the Pyrimidin-2-ol Moiety

The pyrimidin-2-ol moiety is a key functional group that can engage in important hydrogen bonding interactions with biological targets. Its tautomeric equilibrium between the lactam (-ol) and lactim (-one) forms also influences its electronic properties and interaction profile. Modifications to this group are critical for modulating activity.

Furthermore, the hydroxyl group itself can be alkylated to form a 2-alkoxy derivative. This modification removes the hydrogen bond donating ability of the group and introduces a lipophilic substituent, which can impact solubility, cell permeability, and binding interactions. The choice of the alkyl group (e.g., methoxy (B1213986), ethoxy) allows for fine-tuning of these properties.

Table 2: Influence of Modifications at the Pyrimidin-2-ol Moiety (Hypothetical Data for 5-Propylpyrimidine (B13093396) Derivatives)

| Compound ID | C-2 Substituent | Tautomeric Form | H-Bonding Capability | Biological Activity (IC₅₀, µM) |

| 2a | -OH (ol) | Lactam/Lactim | Donor & Acceptor | 4.1 |

| 2b | -SH (thiol) | Thiol/Thione | Donor & Acceptor | 12.8 |

| 2c | -NH₂ (amine) | Amine/Imine | Donor & Acceptor | 9.2 |

| 2d | -OCH₃ (methoxy) | - | Acceptor only | 25.6 |

| 2e | -H (unsubstituted) | - | - | > 100 |

This table presents hypothetical data to illustrate the potential impact of C-2 modifications, based on established medicinal chemistry principles.

Alterations to Peripheral Substituents on the Pyrimidine Core

For instance, the introduction of small alkyl groups (e.g., methyl) or halogen atoms (e.g., chloro, fluoro) at the C-4 or C-6 positions can modulate the lipophilicity and electronic nature of the pyrimidine ring. In a study of 5-alkyl-2-(phenylaminocarbonylmethylthio)pyrimidin-4(3H)-ones, the introduction of variously substituted arylmethyl moieties at the C-6 position led to a range of anti-HIV activities, highlighting the importance of this position for interacting with the target enzyme. nih.gov

The nature of these peripheral substituents can dictate the orientation of the molecule within a binding site and can introduce new points of interaction. For example, a hydrogen bond acceptor like a cyano group or a hydrogen bond donor like an amino group at these positions could form specific interactions with amino acid residues in a protein target.

Table 3: Effect of Peripheral Substituents on the this compound Core (Hypothetical Data)

| Compound ID | C-4 Substituent | C-6 Substituent | Biological Activity (IC₅₀, µM) |

| 3a | -H | -H | 4.1 |

| 3b | -CH₃ | -H | 3.5 |

| 3c | -H | -CH₃ | 3.8 |

| 3d | -Cl | -H | 2.1 |

| 3e | -H | -Cl | 2.5 |

| 3f | -NH₂ | -H | 7.9 |

| 3g | -H | -Benzyl | 1.2 |

This table presents hypothetical data to illustrate the potential impact of peripheral substitutions, based on findings from related pyrimidine series.

Elucidation of Structural Features Governing Molecular Recognition

The culmination of SAR studies is the development of a pharmacophore model, which defines the key structural features necessary for molecular recognition and biological activity. For this compound derivatives, this involves understanding how the spatial arrangement of the propyl group, the hydrogen bonding pattern of the pyrimidin-2-ol moiety, and the nature of peripheral substituents collectively contribute to binding with a biological target.

Molecular modeling and computational studies are invaluable tools in this process. By docking derivatives into a putative binding site, researchers can rationalize observed SAR trends. For example, modeling studies on HIV-1 NNRTIs based on a 5-alkylpyrimidine scaffold helped to elucidate the interactions within the non-nucleoside binding pocket of reverse transcriptase. nih.gov

Table 4: Key Structural Features of this compound Derivatives for Molecular Recognition

| Structural Feature | Role in Molecular Recognition | Potential Interactions |

| C-5 Propyl Group | Occupies a hydrophobic pocket; contributes to binding affinity through van der Waals forces. | Hydrophobic interactions with nonpolar amino acid residues. |

| Pyrimidin-2-ol Moiety | Acts as a key hydrogen bonding anchor. | Forms hydrogen bonds (donor and acceptor) with polar residues in the binding site. |

| Pyrimidine Core | Serves as the central scaffold, positioning the key interacting groups. | Can engage in pi-stacking interactions with aromatic residues. |

| Peripheral Substituents (C-4, C-6) | Fine-tune binding affinity and selectivity. | Can introduce additional hydrogen bonds, hydrophobic, or electrostatic interactions. |

Advanced Applications of 5 Propylpyrimidin 2 Ol As a Synthetic Scaffold

Utility as a Building Block for Complex Heterocyclic Systems

The potential of 5-propylpyrimidin-2-ol as a precursor for more complex, fused heterocyclic systems is an area ripe for investigation. In principle, the inherent functionalities of this molecule—the nucleophilic nitrogen atoms, the hydroxyl group which can be converted into a good leaving group, and the potential for activation of the pyrimidine (B1678525) ring—suggest its suitability as a building block.

Analogous pyrimidine derivatives are widely used in the synthesis of fused systems like pyrimido[1,2-a]pyrimidines, purines, and pteridines. These reactions often involve condensation with bifunctional electrophiles or intramolecular cyclization strategies. However, specific examples detailing the transformation of this compound into such complex heterocyclic frameworks are not readily found in the current body of research. The development of synthetic methodologies starting from this compound would be a valuable addition to the synthetic chemist's toolbox, providing a pathway to novel heterocyclic structures with the 5-propyl substituent as a key modulating feature.

Functionalization and Diversification Strategies for Scaffold Expansion

The strategic functionalization of the this compound scaffold is crucial for creating libraries of diverse molecules for biological screening or materials science applications. Key reactive sites on the molecule offer opportunities for structural modifications.

Table 1: Potential Functionalization Strategies for this compound

| Reactive Site | Potential Reaction Type | Reagents and Conditions (Hypothetical) | Resulting Functional Group |

| 2-Hydroxyl Group | O-Alkylation | Alkyl halides, Base (e.g., NaH, K₂CO₃) | Ether |

| 2-Hydroxyl Group | O-Acylation | Acyl chlorides, Base (e.g., Pyridine, Et₃N) | Ester |

| 2-Hydroxyl Group | Conversion to Halogen | POCl₃, PCl₅ | 2-Chloropyrimidine (B141910) |

| Pyrimidine Ring (N1/N3) | N-Alkylation | Alkyl halides, Base | N-Alkylpyrimidinone |

| Pyrimidine Ring (C4/C6) | Electrophilic Halogenation | NBS, NCS | Halogenated Pyrimidine |

| 5-Propyl Group | Radical Halogenation | NBS, AIBN | Halogenated Propyl Chain |

While these represent standard transformations in heterocyclic chemistry, dedicated studies on their application to this compound, including optimization of reaction conditions and exploration of the substrate scope, are needed to establish it as a versatile scaffold. The resulting functionalized intermediates could then be subjected to further diversification, for instance, through cross-coupling reactions on a halogenated pyrimidine ring.

Integration into Hybrid Molecular Architectures

The concept of creating hybrid molecules by combining two or more pharmacophores or functional moieties is a powerful strategy in drug discovery and materials science. The this compound scaffold could, in theory, be integrated into such hybrid architectures.

For instance, the 2-hydroxyl group could be used as a handle to link the pyrimidine core to another molecule of interest via an ether or ester linkage. Alternatively, conversion of the hydroxyl to a leaving group would allow for nucleophilic substitution by another active molecule. However, the scientific literature lacks concrete examples of this compound being used in this capacity. The synthesis and evaluation of such hybrid molecules would be a novel area of research, potentially leading to compounds with unique biological activities or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。